5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. It has garnered attention in scientific research due to its potential applications in medicinal chemistry and biochemistry. The compound is characterized by its unique structure, which features two chlorine atoms and a dimethylaminomethyl group attached to the quinoline framework.
This compound can be sourced from various chemical databases, including PubChem and ChemSpider, where it is cataloged under identifiers such as the IUPAC name and InChI key. It is classified as a heterocyclic organic compound, specifically a quinoline derivative, known for its biological activity and utility in various chemical reactions.
The synthesis of 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol typically involves chlorination reactions of 8-hydroxyquinoline or its derivatives. A notable method includes the chlorination of 8-hydroxyquinoline in chloroform with an excess of chlorine gas, often in the presence of iodine as a catalyst. The reaction conditions are crucial; maintaining a temperature between 20°C and 30°C allows for optimal yields (around 94-97%) of the desired product after subsequent purification steps such as distillation and precipitation .
The reaction can be summarized as follows:
The molecular formula for 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol is . The structure features:
The compound's structural formula can be represented using SMILES notation: CN(C[C]1=CC=c2c(=[N]=1)c(O)c(cc2Cl)Cl)C
. This representation highlights the connectivity of atoms within the molecule .
5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol can participate in various chemical reactions due to its reactive functional groups. Key reactions include:
These reactions are significant in exploring its potential therapeutic applications.
The mechanism of action for 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol primarily revolves around its interaction with biological targets such as telomerase. Studies indicate that this compound can bind to G-quadruplex DNA structures, inhibiting telomerase activity, which is crucial for cancer cell proliferation . The inhibition leads to:
This mechanism highlights its potential as an anticancer agent.
The physical properties of 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol include:
Chemical properties include:
Quantitative data regarding melting point, boiling point, and specific heat capacity may vary based on purity and preparation methods .
5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol has several scientific applications:
PBT2 features a quinoline core substituted with chlorine atoms at positions 5 and 7, a dimethylaminomethyl group at position 2, and a hydroxyl group at position 8. The hydrochloride salt form enhances its solubility and bioavailability. The systematic IUPAC name defines its structure unambiguously:
Table 1: Chemical Identity of PBT2
Property | Value |
---|---|
CAS Registry Number | 648896-70-2 (hydrochloride salt) |
Synonyms | PBT2; PBT-2; PBT 1033 HCl |
Molecular Formula | C₁₂H₁₃Cl₃N₂O |
Molecular Weight | 307.60 g/mol |
IUPAC Name | 5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol hydrochloride |
Canonical SMILES | CN(C)CC1=NC2=C(C(=C(C=C2)Cl)O)C(=C1)Cl.Cl |
The dimethylaminomethyl group at the 2-position enhances metal-binding affinity and influences membrane permeability, particularly the blood-brain barrier (BBB) penetration essential for CNS activity. The chlorine substituents at the 5 and 7 positions fine-tune the molecule’s lipophilicity (LogP ~3.3) and optimize its metal-binding thermodynamics [3] .
PBT2 emerged as a second-generation compound from the MPAC class, succeeding clioquinol (CQ). Clioquinol, an antifungal 8-hydroxyquinoline withdrawn due to off-target toxicity, demonstrated proof-of-concept in early Alzheimer’s disease (AD) trials by targeting zinc and copper interactions with amyloid-β (Aβ). However, its limitations—including poor BBB penetration, iodine-related toxicity risks, and chemical instability—drove the rational design of PBT2 [1] [5].
The development of PBT2 focused on:
PBT2 functions as an attenuator, not a chelator. It acts as a metal chaperone, selectively extracting Cu²⁺ and Zn²⁺ ions pathologically bound to Aβ peptides or tau proteins. This process facilitates the redistribution of these ions to endogenous metalloproteins and enzymes dependent on them, restoring metal homeostasis and neuronal function without causing systemic metal depletion. This mechanism fundamentally differentiated MPACs from traditional chelation therapies like deferoxamine (DFO) [1] [5].
Table 2: Evolution from Clioquinol to PBT2 as an MPAC
Feature | Clioquinol (First-Gen MPAC) | PBT2 (Second-Gen MPAC) | Rationale for Improvement |
---|---|---|---|
Halogen Substituents | Iodine at 5,7 positions | Chlorine at 5,7 positions | Elimination of iodine-associated toxicity |
Side Chain | Unsubstituted or minor modifications | Dimethylaminomethyl at 2-position | Enhanced BBB permeability and metal affinity |
Metal Affinity (Cu/Zn) | Moderate | High | Optimized ionophore efficiency |
BBB Penetration | Limited (~1:1 brain:plasma ratio) | Enhanced (>2:1 brain:plasma ratio) | Improved CNS target engagement |
Chemical Stability | Moderate (risk of degradation) | High | Reduced risk of toxic metabolites |
PBT2's therapeutic relevance centers on correcting biometal dyshomeostasis, a core pathological feature in Alzheimer’s disease (AD) and other neurodegenerative conditions:
Table 3: Key Preclinical Neuroprotective Mechanisms of PBT2
Pathological Target | Mechanism of PBT2 Action | Functional Outcome |
---|---|---|
Aβ Aggregation & Toxicity | Metal ion extraction from Aβ → Reduced oligomer/plaque formation | Decreased synaptic toxicity |
Oxidative Stress | Reduction in metal-catalyzed ROS; Upregulation of metallothioneins | Protection against neuronal damage |
Synaptic Zn²⁺ Dysregulation | Normalization of Zn²⁺ flux at synapses → Improved NMDAR function | Restoration of LTP and memory formation |
Tau Hyperphosphorylation | Indirect modulation of kinase/phosphatase balance via metal redistribution | Reduced tangle pathology |
Neurotrophic Deficits | Increased BDNF production and TrkB signaling | Enhanced neuronal survival and plasticity |
Beyond Alzheimer’s, PBT2’s mechanism holds potential for Parkinson’s, Huntington’s, and amyotrophic lateral sclerosis (ALS), where metal dyshomeostasis and protein aggregation also feature prominently. Its ability to target G-quadruplex DNA structures (e.g., in c-myc promoter) further suggests relevance in oncology [4] [6] [8], though neurodegeneration remains the primary research focus.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7